2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide
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Overview
Description
2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide is a synthetic organic compound that belongs to the class of fluorinated quinolines. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzamide ring, and a quinoline moiety attached via a propyl linker. The incorporation of fluorine atoms into the molecular structure often enhances the biological activity and stability of the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Nucleophilic Substitution Reaction: The initial step involves the nucleophilic substitution of a halogen atom on a fluorinated benzene ring with a suitable nucleophile to introduce the quinoline moiety.
Amidation Reaction: The intermediate product is then subjected to an amidation reaction with a propylamine derivative to form the final benzamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline moiety or the benzamide group.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antiviral, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, leading to more potent biological effects. The quinoline moiety may interact with nucleic acids or proteins, modulating their function and leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics with a similar quinoline structure but different substitution patterns.
Fluorobenzamides: Compounds with fluorine atoms on the benzamide ring but lacking the quinoline moiety.
Quinoline Derivatives: Various quinoline-based compounds with different functional groups and substitutions.
Uniqueness
2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide is unique due to the specific combination of fluorine atoms and the quinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,6-difluoro-N-(3-quinolin-8-yloxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2/c20-14-7-2-8-15(21)17(14)19(24)23-11-4-12-25-16-9-1-5-13-6-3-10-22-18(13)16/h1-3,5-10H,4,11-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPNKPWYIUBMOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCNC(=O)C3=C(C=CC=C3F)F)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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